1H-Indene-3-methanol

Description

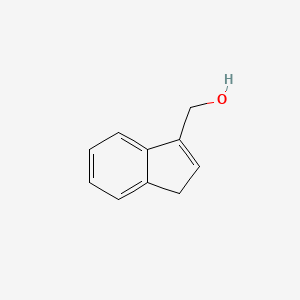

Structure

2D Structure

3D Structure

Properties

CAS No. |

2471-87-6 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3H-inden-1-ylmethanol |

InChI |

InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,6,11H,5,7H2 |

InChI Key |

NNWYLBUHWMUBTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indene 3 Methanol

Classical Approaches to Indene-3-methanol Synthesis

Traditional methods for synthesizing 1H-indene-3-methanol have laid the groundwork for more advanced strategies. These classical routes primarily involve condensation reactions and reduction strategies, which are fundamental to the functionalization of the indene (B144670) core.

Condensation Reactions

Condensation reactions represent a foundational approach to constructing the this compound scaffold. A notable example is the Friedel-Crafts alkylation, where indene reacts with formaldehyde (B43269) derivatives under acidic conditions to introduce the hydroxymethyl group. vulcanchem.com Another classical strategy involves the Knoevenagel condensation of indane-1,3-diones with malononitrile, which, although not directly yielding the target alcohol, provides a functionalized indene ring that can be further modified. nih.gov These methods often necessitate stringent control over reaction parameters such as temperature and pH to mitigate side reactions like polymerization. vulcanchem.com

The synthesis of related indene derivatives often involves multi-step reaction sequences that include the formation of the indene ring followed by the introduction of various functional groups. ontosight.ai For instance, the condensation of substituted phthalic anhydrides with malonic acid in pyridine (B92270) is a known route to substituted indane-1,3-diones, which can serve as precursors to more complex indene structures. nih.gov

Reduction Strategies

Reduction of carbonyl-containing indene precursors is a widely employed method for the synthesis of this compound and its derivatives. A common precursor, 1H-indene-3-carbaldehyde, can be reduced to the corresponding alcohol using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or through chemical reduction with reagents such as sodium borohydride (B1222165) (NaBH4). vulcanchem.com Similarly, indene carboxylates, which can be accessed through various synthetic routes, are readily reduced to this compound using powerful reducing agents like lithium aluminum hydride (LiAlH4). vulcanchem.com

The choice of reducing agent and reaction conditions can be tailored to achieve desired outcomes. For example, the Wolff–Kishner reduction has been utilized in the synthesis of certain carbazole (B46965) derivatives starting from an indene-related structure. rsc.org

Modern Catalytic Syntheses of this compound

The evolution of synthetic organic chemistry has led to the development of sophisticated catalytic methods for the synthesis of this compound. These modern approaches offer improvements in efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Routes

Transition metal catalysis has emerged as a powerful tool for the construction of the indene framework and the introduction of the methanol (B129727) moiety. Rhodium(I) catalysts have been shown to effectively catalyze the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives. organic-chemistry.org Iron(III) chloride has been utilized as a catalyst for the reaction of N-benzylic sulfonamides with internal alkynes, leading to functionalized indenes with high regioselectivity. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been integrated into multi-step sequences for the synthesis of functionalized indenes. organic-chemistry.org These catalytic systems often operate under mild conditions and exhibit broad substrate scope. Cobalt(III) catalysis has also been explored for the synthesis of indoles, a related heterocyclic system, highlighting the versatility of transition metals in constructing complex aromatic structures. mdpi.com

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Rh(I) complex | 2-(chloromethyl)phenylboronic acid, alkyne | Indene derivative | High | organic-chemistry.org |

| FeCl3 | N-benzylic sulfonamide, internal alkyne | Functionalized indene | High | organic-chemistry.org |

| Pd catalyst | Substituted phenol, boronic acid | Functionalized indene | Excellent | organic-chemistry.org |

Organocatalytic Pathways

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable and metal-free alternative for organic transformations. ias.ac.in In the context of indene synthesis, organocatalysts have been employed in cascade reactions to construct complex spirocyclic indane-1,3-diones. researchgate.net For instance, chiral squaramides can catalyze the Michael/aldol cascade reaction of γ-nitro ketones and 2-arylideneindane-1,3-diones. researchgate.net While not a direct synthesis of this compound, these methods provide access to highly functionalized indene scaffolds that can be further elaborated. The use of organocatalysts like imidazole (B134444) has been demonstrated in the synthesis of related heterocyclic systems, showcasing the potential for these catalysts in green and efficient synthetic protocols. ias.ac.in

Green Chemistry Approaches to this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability. frdelpino.es In the synthesis of this compound and its precursors, several green approaches have been explored.

Visible-light-promoted reactions represent a significant advancement in green synthesis. For example, a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones can generate ketene (B1206846) intermediates that are subsequently trapped by alcohols to form 1H-indene-3-carboxylates. rsc.org These carboxylates can then be reduced to this compound. vulcanchem.com This photochemical method avoids the use of harsh reagents and high temperatures. vulcanchem.com

The use of environmentally benign solvents is another key aspect of green chemistry. The development of synthetic protocols in aqueous media, such as a mixture of water and ethanol, has been reported for the synthesis of related heterocyclic compounds using organocatalysts. ias.ac.in Furthermore, the broader movement towards "green methanol" production, which involves the use of renewable feedstocks like captured CO2 and biomass, reflects the chemical industry's shift towards more sustainable practices. frdelpino.esieabioenergy.com While not a direct synthesis of this compound, these overarching trends in green methanol production could influence the future synthesis of its derivatives. frdelpino.esieabioenergy.com

| Green Approach | Key Feature | Application in Indene Synthesis | Reference |

| Photoredox Catalysis | Use of visible light | Synthesis of 1H-indene-3-carboxylates | vulcanchem.comrsc.org |

| Green Solvents | Use of water/ethanol mixtures | Synthesis of related heterocycles | ias.ac.in |

Solvent-Free Synthesis Methodologies

The movement towards green chemistry has spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. beilstein-journals.orgrsc.org Solvent-free synthesis, often employing mechanochemical techniques like grinding or ball-milling, offers significant advantages by reducing waste, lowering energy consumption, and sometimes enabling reactions that are difficult in solution. beilstein-journals.orgrsc.org These solid-phase methods induce chemical transformations through mechanical energy, such as compression, shear, or friction. beilstein-journals.org

While specific literature on the solvent-free synthesis of this compound is nascent, established principles from related structures, such as indan-1,3-diones and other heterocyclic compounds, provide a strong foundation for its potential synthesis. For instance, the Knoevenagel condensation of indan-1,3-dione with various aldehydes has been successfully achieved under solvent-free grinding conditions using catalysts like magnesium oxide or silica (B1680970) gel. researchgate.net Similarly, various benzylideneanilines have been synthesized by simply grinding solid anilines and benzaldehydes together. derpharmachemica.com These reactions are often efficient, rapid, and environmentally benign. researchgate.net

The synthesis of this compound could be envisioned via a solvent-free reduction of a precursor like 1H-indene-3-carbaldehyde. Mechanochemical methods have proven effective for various reduction reactions. Another approach involves the one-pot solvent-free Wittig reaction, where a phosphonium (B103445) ylide, prepared mechanochemically, reacts with an aldehyde or ketone. beilstein-journals.org The application of these established solvent-free protocols represents a promising avenue for the sustainable production of this compound.

Table 1: Examples of Solvent-Free Synthesis for Related Indene and Heterocyclic Compounds

| Product Class | Reactants | Method | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Arylideneindan-1,3-diones | Indan-1,3-dione, Aromatic aldehydes | Grinding | MgO or Silica Gel | High | researchgate.net |

| Phosphonium Ylides | Triphenylphosphine, Organic halides | Ball-milling | K₂CO₃ | Not specified | beilstein-journals.org |

| Biaryls | Aryl chlorides, Boronic acids | Liquid-Assisted Grinding (LAG) | Pd(OAc)₂, PCy₃·HBF₄ | up to 97% | beilstein-journals.org |

| Dihydropyrimidin-2(1H)-ones | Aldehyde, β-ketoester, Urea | Solvent-free heating | Copper methanesulfonate | High | science.gov |

| Schiff Bases | 5,6-dinitro-1H-indene-1,3(2H)-dione, Anilines | Reflux (Ethanol)* | p-Toluene sulphonic acid | 65-90% | derpharmachemica.com |

Note: While this example uses a solvent, it highlights the synthesis of indene derivatives, and similar condensations have been successfully adapted to solvent-free conditions.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions that are often unattainable with traditional chemical methods. researchgate.net The use of enzymes, either isolated or in whole-cell systems, can lead to the production of single-enantiomer chiral intermediates, which is of paramount importance in the pharmaceutical industry. researchgate.netacs.org

For the synthesis of this compound, biocatalysis presents two primary opportunities: the enantioselective reduction of a prochiral ketone or aldehyde precursor, and the hydroxylation of the indene core. While direct biocatalytic routes to this compound are still under exploration, related transformations demonstrate the feasibility of this approach. For example, transaminase enzymes have been successfully employed in the single-step, highly enantioselective amination of 4-cyanoindanone to produce (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key pharmaceutical intermediate. ajpamc.com This showcases the ability of enzymes to perform stereoselective modifications on the indene framework. ajpamc.com

Furthermore, the reduction of ketones to chiral alcohols is a well-established biocatalytic process. acs.org Reductase enzymes (alcohol dehydrogenases), often used in whole-cell systems with cofactor recycling, can reduce prochiral ketones with excellent yields and enantiomeric excess (>99% e.e.). acs.org A hypothetical biocatalytic synthesis of (S)- or (R)-1H-Indene-3-methanol would involve the reduction of 1H-indene-3-carbaldehyde using a stereoselective reductase. Research has shown that various microorganisms are capable of transforming indene into derivatives like cis-amino indanol and cis-indandiol, confirming that the indene ring system is a viable substrate for microbial enzymes. researchgate.net

Table 2: Relevant Biocatalytic Transformations for Indene and Related Precursors

| Enzyme/Organism | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Transaminase | 4-Cyanoindanone | (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | High enantioselectivity and yield in a single step. | ajpamc.com |

| Rhodococcus erythropolis | N-Boc-3-amino-1-chloro-4-phenylbutane | (1S,2R)-N-Boc-3-amino-1-chloro-4-phenylbutan-2-ol | Diastereoselective reduction of a chloroketone. | researchgate.net |

| Agrobacterium radiobacter Reductase | 3-Quinuclidinone | (R)-3-Quinuclidinol | >99.8% e.e., high space-time yield. | acs.org |

| Various microbes | Indene | cis-Aminoindanol, cis-Indandiol | Demonstration of microbial transformation of the indene core. | researchgate.net |

Process Optimization and Scale-Up Considerations in Research Synthesis

Transitioning a synthetic route from laboratory discovery to a larger, research-scale synthesis requires careful process optimization and consideration of scale-up challenges. The goal is to ensure reproducibility, safety, efficiency, and purity while managing resources effectively. For the synthesis of this compound, several parameters are critical.

Reaction Conditions: Key variables such as temperature, pressure, reaction time, and catalyst loading must be systematically optimized. For many organometallic-catalyzed reactions used in indene synthesis, temperature is a crucial parameter; temperatures that are too low may result in a stalled reaction, while excessive heat can lead to the formation of tar and other byproducts. google.com The choice of solvent can also be critical, with safety and cost considerations favoring aliphatic hydrocarbons over aromatic solvents for technical scale production. google.com

Catalyst and Reagent Selection: The choice of catalyst and reagents has significant implications for scalability. For example, syntheses involving hazardous reagents like butyl lithium are often difficult to scale up. google.com Similarly, the efficiency and stability of catalysts, such as the palladium catalysts used in Suzuki couplings or the rhodium complexes in C-H functionalization, are vital. google.comresearchgate.net Optimization involves minimizing catalyst loading without compromising yield or reaction time. beilstein-journals.org

Reactor Design and Operation: For larger-scale research synthesis, moving from traditional batch reactors to continuous flow reactors (CFRs) can offer enhanced safety, better heat and mass transfer, and improved reproducibility. Continuous flow systems allow for precise control over parameters like residence time and temperature, which can lead to higher conversion rates and purity. However, the modeling and optimization of such systems, especially for dynamic or periodic operation modes, can be complex and require advanced numerical methods. mdpi.comartelys.com Attempts at scaling up the synthesis of some indenyl complexes have proven challenging, highlighting the need for robust process development. core.ac.uk

Downstream Processing: Isolation and purification are critical final steps. The choice of method, whether crystallization or chromatography, must be scalable. Simple flash column chromatography is advantageous for smaller scales, but crystallization is often preferred for larger quantities due to its efficiency and lower solvent consumption. beilstein-journals.org

Table 3: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Area of Impact | Considerations for Optimization | Potential Impact of Poor Optimization |

|---|---|---|---|

| Temperature | Reaction Rate, Selectivity, Byproduct Formation | Determine optimal range to maximize rate while minimizing degradation or side reactions. numberanalytics.com | Low yield, tarring, catalyst deactivation. google.com |

| Pressure | Reaction Equilibrium, Gas Solubility | Important for reactions involving gases (e.g., hydrogenation); higher pressure often favors product formation. numberanalytics.com | Incomplete reaction, safety hazards. |

| Catalyst Loading | Cost, Reaction Rate, Purity | Minimize amount to reduce cost and residual metal contamination, without sacrificing efficiency. beilstein-journals.org | Slow or incomplete reaction, high cost. |

| Reactant Stoichiometry | Yield, Purity, Atom Economy | Optimize molar ratios to ensure complete conversion of the limiting reagent and minimize waste. numberanalytics.com | Low yield, difficult purification. |

| Reactor Type | Safety, Throughput, Control | Evaluate batch vs. continuous flow based on reaction kinetics, heat transfer needs, and scale. | Poor reproducibility, safety issues (e.g., thermal runaway). |

| Residence Time (Flow) | Conversion, Throughput | In a continuous system, optimize flow rate to allow for complete reaction without unnecessary reactor volume. | Incomplete conversion or reduced throughput. |

Chemical Transformations and Reactivity of 1h Indene 3 Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality (-CH2OH) in 1H-Indene-3-methanol is the site for several common alcohol reactions, including esterification, etherification, and oxidation. These transformations are fundamental for modifying the molecule's polarity, steric profile, and subsequent reactivity.

The hydroxyl group of this compound readily undergoes esterification and etherification, which are standard methods for protecting the alcohol or for introducing new functional groups.

Esterification: This reaction typically involves treating this compound with a carboxylic acid, acid chloride, or acid anhydride. For instance, reaction with an acyl chloride like acetyl chloride in the presence of a base will yield the corresponding ester, 1H-indene-3-methyl acetate. vulcanchem.com This process is crucial for creating ester derivatives which can act as intermediates in more complex syntheses. The molar ratio of alcohol to the acylating agent can be optimized to drive the reaction to completion. researchgate.net

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide (e.g., methyl iodide) to form the ether. masterorganicchemistry.com This reaction allows for the introduction of various alkyl or aryl groups, leading to a diverse range of ether derivatives. vulcanchem.commdpi.com For example, alkylation with methyl iodide under basic conditions produces methyl ether derivatives. vulcanchem.com

| Reaction Type | Reagents | Product Example | Significance |

|---|---|---|---|

| Esterification | Acyl Chloride (e.g., Acetyl chloride), Base | 1H-Indene-3-methyl acetate | Protection of hydroxyl group; Synthesis of ester intermediates. smolecule.com |

| Etherification | Alkyl Halide (e.g., Methyl iodide), Strong Base (e.g., NaH) | (3-(Methoxymethyl)-1H-indene) | Introduction of various alkyl/aryl groups; Modification of solubility and electronic properties. vulcanchem.commdpi.com |

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation leads to the formation of 1H-indene-3-carbaldehyde. Further oxidation, or the use of stronger oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4), converts the alcohol directly to 1H-indene-3-carboxylic acid. vulcanchem.comsmolecule.com This transformation is a key step in the synthesis of various indene-based compounds where a carboxylate functionality is required for further reactions, such as amide bond formation or as a directing group in aromatic substitutions.

| Oxidation Level | Oxidizing Agent(s) | Product |

|---|---|---|

| Partial Oxidation | Mild oxidants (e.g., PCC) | 1H-Indene-3-carbaldehyde |

| Full Oxidation | Strong oxidants (e.g., KMnO₄, CrO₃) | 1H-Indene-3-carboxylic acid vulcanchem.comsmolecule.com |

Esterification and Etherification

Reactions Involving the Indene (B144670) Ring System

The indene moiety, consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is susceptible to electrophilic attack and can participate in cycloaddition reactions. vulcanchem.comsolubilityofthings.com

The indene ring system is electron-rich and undergoes electrophilic aromatic substitution. vulcanchem.com Due to the electron density distribution in the bicyclic system, these substitutions occur preferentially at positions 1 and 2 of the indene core. vulcanchem.com For example, nitration of this compound using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield 1-nitro-1H-indene-3-methanol. vulcanchem.com Similarly, sulfonation would produce the corresponding sulfonic acid derivative. vulcanchem.com

The indene ring system is known for its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. solubilityofthings.com This reactivity allows for the construction of complex polycyclic structures. While specific examples involving this compound are not extensively detailed in readily available literature, the inherent reactivity of the indene core suggests its potential as a substrate in such transformations, opening pathways for the synthesis of novel fused-ring systems.

Electrophilic Aromatic Substitution on the Indene Moiety

Functionalization and Derivatization Strategies

This compound serves as a versatile starting material for the synthesis of a wide array of functionalized indene derivatives. The combination of its hydroxyl group and reactive ring system allows for multi-step synthetic strategies.

It can act as a precursor for creating more complex heterocyclic systems. For instance, through cyclocondensation reactions, it can be used to synthesize indenopyrroles and indenofurans. vulcanchem.com These fused heterocyclic structures are often investigated for their potential biological activities.

Derivatization strategies often involve initial modification of the hydroxyl group followed by reactions on the indene ring, or vice versa. For example, the alcohol can be converted to a better leaving group to facilitate nucleophilic substitution, or the ring can be first functionalized via electrophilic substitution, with the hydroxyl group being modified in a subsequent step. The synthesis of various substituted indene derivatives for applications such as retinoic acid receptor agonists often involves initial etherification or esterification followed by nitration and other transformations on the indene ring. mdpi.com

| Derivative Class | Synthetic Strategy | Potential Application/Significance |

|---|---|---|

| Indenopyrroles/Indenofurans | Cyclocondensation reactions involving the hydroxyl group and adjacent positions on the ring. vulcanchem.com | Core structures in pharmacologically active compounds. vulcanchem.com |

| Substituted Indenes | Sequential reactions, e.g., etherification followed by nitration of the aromatic ring. mdpi.com | Development of new materials and therapeutic agents. mdpi.com |

| Indene-based Carboxylic Acids/Esters | Oxidation of the hydroxyl group followed by esterification, or direct reduction of pre-existing indene carboxylates. vulcanchem.com | Versatile intermediates in organic synthesis. chemicalbook.comgoogle.com |

Introduction of Heteroatoms

The introduction of heteroatoms into the this compound structure can occur at either the indene core or the hydroxymethyl substituent. These transformations are crucial for modifying the compound's electronic properties, solubility, and potential for further functionalization.

Reactions involving the indene ring system often leverage electrophilic substitution or addition reactions. While studies on this compound itself are not abundant, reactivity can be inferred from related indene and indane derivatives. For instance, the bromination of saturated indene systems, such as tetrahydro-1H-indene and octahydro-1H-indene, demonstrates pathways for introducing halogen heteroatoms. The reaction of tetrahydroindene with N-bromosuccinimide (NBS) in the presence of lithium perchlorate (B79767) and acetic acid leads to the formation of dibromodiacetate derivatives. uoa.gr Subsequent treatment of these intermediates with sodium hydroxide (B78521) in methanol (B129727) yields diepoxides, effectively introducing oxygen heteroatoms into the carbocyclic frame. uoa.gr High-temperature thermal and photobromination of octahydro-1H-indene results in the formation of multiple isomeric tetrabromides through a radical mechanism. organic-chemistry.org

The aromatic portion of the indene ring is susceptible to electrophilic substitution. In a study on dihydro-1H-indene derivatives, a nitro group was introduced to the benzene ring, followed by etherification of a hydroxyl group elsewhere on the molecule. mdpi.com This indicates that standard nitration conditions can be applied to the indene core to introduce nitrogen and oxygen heteroatoms.

The hydroxymethyl group of this compound behaves as a typical primary alcohol. Its hydroxyl group can be functionalized through etherification. For example, reacting a related nitro-substituted indene-alcohol with methyl iodide in the presence of a base like sodium methoxide (B1231860) yields the corresponding methyl ether. mdpi.com

| Indene Derivative | Reagents | Heteroatom(s) Introduced | Product Type | Reference |

|---|---|---|---|---|

| Tetrahydro-1H-indene | 1. NBS, LiClO₄, Acetic Acid 2. NaOH, Methanol | Br, O | Dibromodiacetate, Diepoxide | uoa.gr |

| Octahydro-1H-indene | Br₂ (Thermal/Photochemical) | Br | Tetrabromo-hexahydro-indene | organic-chemistry.org |

| 6-nitro-2,3-dihydro-1H-inden-1-ol | CH₃I, CH₃ONa, THF | O (in an ether linkage) | 1-Methoxy-6-nitro-2,3-dihydro-1H-indene | mdpi.com |

Polymerization Initiator Role

The bifunctional nature of this compound, possessing both a polymerizable double bond (in the cyclopentene ring) and a hydroxyl group, suggests a potential dual role in polymerization processes. The hydroxyl group allows it to act as an initiator or co-initiator, particularly in cationic polymerization, while the indene moiety could theoretically participate in polymerization.

Alcohols are known to initiate the living cationic polymerization of vinyl ethers when used in conjunction with a Lewis acid. For instance, Lewis acids such as MoCl₅, NbCl₅, and ZrCl₄ can induce living polymerization in the presence of methanol. The proposed mechanism involves an exchange reaction between the alcohol's methoxy (B1213986) group and a chloride anion from the metal chloride, generating HCl which acts as the true initiator. Following this principle, the hydroxyl group of this compound could similarly activate a Lewis acid to initiate the polymerization of susceptible monomers.

Furthermore, alcohols like methanol can act as reversible addition-fragmentation chain transfer (RAFT) agents in cationic polymerization. In the polymerization of p-methoxystyrene initiated by triflic acid, the presence of methanol leads to a controlled polymerization with narrow molecular weight distributions. acs.org ¹H-NMR spectroscopy confirmed that initiating protons are derived from the methanolic proton and that the resulting polymer chains are capped with a methoxy group (ω-OCH₃), indicating that the alcohol acts as both a chain transfer agent and an initiator. acs.org This suggests this compound could function similarly, initiating polymerization from its hydroxyl end.

Conversely, the indene double bond appears less prone to certain types of polymerization. Studies have shown that while related compounds like benzonorbornadiene undergo ring-opening metathesis polymerization (ROMP), indene itself is not susceptible to this type of ring opening. researchgate.net This resistance suggests that this compound is more likely to participate in polymerization via its alcohol function or through addition polymerization of the double bond rather than ROMP. In a different context, complex dihydro-1H-indene derivatives have been identified as potent tubulin polymerisation inhibitors, highlighting that indene scaffolds can also play a role in disrupting polymerization processes, particularly in biological systems. nih.govtandfonline.com

| [MeOH] (mM) | Targeted DP ([pMOS]/[MeOH]) | Experimental Molar Mass (Mn,SEC) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 0 | - | 119900 | 1.64 | acs.org |

| 5 | 194 | 23300 | 1.29 | acs.org |

| 10 | 97 | 12500 | 1.22 | acs.org |

| 20 | 48 | 6800 | 1.18 | acs.org |

| 50 | 19 | 3400 | 1.19 | acs.org |

Mechanistic Investigations of this compound Transformations

Mechanistic studies provide fundamental insights into the reactivity of the indene framework. While transformations starting directly from this compound are not extensively detailed in the literature, investigations into the formation of substituted indenes reveal key reaction pathways.

A prominent mechanism for forming the indene skeleton is the copper-catalyzed intramolecular annulation of conjugated enynones. smolecule.com This transformation is proposed to proceed via a 5-exo-dig cyclization, where the carbonyl oxygen attacks the alkyne to form a Cu-carbene intermediate. smolecule.com This intermediate can then undergo intramolecular nucleophilic attack by the vinylic double bond. smolecule.com Detailed Density Functional Theory (DFT) calculations support an alternative pathway involving a 1,5-hydrogen shift, which converts an intermediate to the final indene-coordinated copper complex via a three-membered ring transition state. smolecule.com

Other metal-catalyzed routes to indenes have also been mechanistically explored. A ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives is thought to involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate to form the indene product. organic-chemistry.org

The formation of the indene ring under combustion conditions has also been the subject of mechanistic investigation. Pathways include the reaction of a phenyl radical with allene (B1206475) or propyne, and the reaction of a benzyl (B1604629) radical with acetylene. uoa.gracs.org These radical-based mechanisms underscore the stability of the indenyl radical, which can be formed and then further react, for example, through methylation to build more complex structures. uoa.gracs.org

In the context of polymerization, mechanistic studies show how alcohols can participate in termination steps. In the zwitterionic ring-opening polymerization of lactide, quenching the reaction with methanol results in linear polymer chains, confirming that the alcohol attacks the positive terminus of the growing zwitterionic species to terminate chain growth. acs.org This provides a model for how the hydroxyl group of this compound would likely behave in such polymerization systems.

| Method | Key Intermediate(s) | Key Mechanistic Step(s) | Reference |

|---|---|---|---|

| Copper-Catalyzed Annulation of Enynones | Cu-carbene | 5-exo-dig cyclization, 1,5-hydrogen shift | smolecule.com |

| Ruthenium-Catalyzed Cyclization of Ethynylbenzenes | Metal-vinylidene | 1,5-hydrogen shift | organic-chemistry.org |

| Combustion/Pyrolysis | Phenyl radical, Benzyl radical | Radical addition to alkynes/allenes, cyclization | uoa.gracs.org |

| FeCl₃-Catalyzed Reaction of N-benzylic sulfonamides | Benzyl cation | Cleavage of C-N bond, reaction with alkynes | organic-chemistry.org |

Applications of 1h Indene 3 Methanol in Advanced Materials and Chemical Synthesis

Precursor for Specialized Monomers and Polymers

The indene (B144670) framework is a recognized component in materials science, particularly in the production of polymers. solubilityofthings.com 1H-Indene-3-methanol, with its functional hydroxyl group, serves as a key precursor for synthesizing specialized monomers that can be incorporated into various polymer structures, leading to materials with tailored properties.

The primary role of this compound in polymer synthesis is as a modifiable scaffold. The hydroxyl group (-CH2OH) is readily converted into other functional groups, transforming the molecule into a polymerizable monomer. For instance, esterification or etherification reactions can be used to introduce vinyl, acrylate (B77674), or other unsaturated moieties, which can then undergo polymerization.

Common synthetic transformations include:

Acrylation/Methacrylation: Reaction with acryloyl chloride or methacryloyl chloride to form inden-3-ylmethyl acrylate or methacrylate. These monomers are suitable for free-radical polymerization.

Vinylation: Conversion of the alcohol to a vinyl ether, creating another class of polymerizable monomer.

Ring-Opening Polymerization: The hydroxyl group can initiate the ring-opening polymerization of cyclic esters like caprolactone, grafting polyester (B1180765) chains onto the indene core.

These transformations yield monomers that embed the rigid and aromatic indene structure into a polymer backbone, influencing the final material's thermal and mechanical properties.

Table 1: Potential Indene-Based Monomers from this compound

| Monomer Name | Synthesis from this compound | Polymerization Method |

|---|---|---|

| (1H-Inden-3-yl)methyl acrylate | Esterification with acryloyl chloride | Free-radical polymerization |

| (1H-Inden-3-yl)methyl methacrylate | Esterification with methacryloyl chloride | Free-radical polymerization |

| 3-(Vinyloxymethyl)-1H-indene | Williamson ether synthesis with a vinyl halide | Cationic polymerization |

Indene-based polymers are investigated for a range of applications due to their unique properties. The incorporation of the indene moiety can enhance the thermal stability, refractive index, and mechanical strength of polymers. Research in materials science explores the use of indene derivatives in high-performance materials, including organic electronics and specialty rubbers. solubilityofthings.comsolubilityofthings.com The development of polymers from monomers like 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene highlights the utility of the broader indene family in creating complex copolymers with specific functionalities for adhesives and composites. ontosight.ai While this compound itself is a precursor, its derivatives are integral to research aimed at creating advanced functional polymers with applications in optoelectronics and other high-tech fields. u-tokyo.ac.jpresearchgate.net

Synthesis of Indene-Based Polymer Building Blocks

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate in multi-step organic synthesis. smolecule.com The indene ring system is a "privileged scaffold," meaning it appears in various biologically active compounds, and the methanol (B129727) group provides a reactive handle for chemical elaboration. acs.org

The indene structure is a core component of numerous bioactive molecules and natural products. acs.org Synthetic chemists utilize this compound and its derivatives as starting points for constructing analogs of these natural products. The goal is often to create molecules with improved therapeutic properties or to study structure-activity relationships (SAR). For example, the synthesis of dihydro-1H-indene derivatives has been explored to develop novel tubulin polymerization inhibitors for potential anticancer applications. tandfonline.com The versatility of the 1H-indene-3-carboxylate scaffold, which can be derived from this compound via oxidation, makes it a robust platform for generating a wide array of bioactive molecules. rsc.org The indane-1,3-dione structure, a close relative, is also a versatile building block for molecules with applications ranging from medicinal chemistry to bioimaging. nih.govmdpi.com

A significant application of indene derivatives is in the field of organometallic chemistry, where they serve as ligands for transition-metal catalysts. acs.org Specifically, indenyl and substituted-indenyl ligands are crucial components of metallocene catalysts used in olefin polymerization. semanticscholar.orgnih.gov

Strategically substituted indenes are used to create catalysts, such as zirconocene (B1252598) and hafnocene complexes, for producing polymers like isotactic polypropylene (B1209903) with high molecular weight and specific properties. semanticscholar.orgacs.org this compound can be used to synthesize these specialized ligands. The hydroxyl group can be used as an anchor point or be transformed to tailor the electronic and steric properties of the resulting indenyl ligand. This modification influences the activity and selectivity of the final catalyst. Research has demonstrated the synthesis of various functionalized indenyl ligands, such as ester-functionalized and acetyl-functionalized indenes, for use in molybdenum and other transition metal complexes. rsc.org

Table 2: this compound in Ligand Synthesis

| Ligand Type | Metal | Application |

|---|---|---|

| Substituted Indenyl | Zirconium, Hafnium | Olefin Polymerization (e.g., Polypropylene) semanticscholar.orgacs.org |

Scaffolds for Natural Product Analogs

Role in Agrochemical Research Intermediates

The indene scaffold is also present in molecules developed for agricultural applications. This compound serves as an intermediate in the synthesis of novel fungicides and insecticides. smolecule.com For instance, a patent describes indene-substituted oxime ethers that exhibit fungicidal and insecticidal properties. google.com The synthesis of these complex agrochemicals involves coupling an indene-containing fragment with other molecular components. This compound is a suitable starting material for preparing such fragments, where the methanol group can be converted into an ether or another desired linkage to complete the target molecule's structure. Its role as a versatile building block allows for the systematic modification and optimization of potential agrochemical candidates. solubilityofthings.com

Contribution to Specialty Chemical Development

This compound serves as a valuable and versatile building block in the synthesis of a variety of specialty chemicals. Its unique structure, which combines a bicyclic aromatic indene core with a reactive hydroxymethyl group, allows for its use as a key intermediate in the creation of complex molecules with specific, high-value applications. chemimpex.com The indene framework itself is a privileged scaffold in organic synthesis, and the addition of the methanol functional group provides a reactive site for further chemical modifications. chemimpex.comnih.gov

The utility of this compound extends to its role as a precursor for sophisticated chemical structures. For instance, it is a starting material for producing indenopyrroles and indenofurans through cyclocondensation reactions. These resulting fused heterocyclic systems are recognized as important pharmacophores, particularly in the development of antiviral agents. Furthermore, the rigid bicyclic nature of the molecule allows it to be explored as a chiral auxiliary in asymmetric synthesis, guiding the formation of specific stereoisomers in complex chemical reactions.

Research has also highlighted the significance of indene derivatives in the fragrance industry. Specific derivatives, such as certain tetrahydro-1H-indene methanols, are noted for their distinct scents, including floral and green notes, making them valuable components in fragrance formulations. google.com This demonstrates the compound's direct contribution to the fine chemicals sector. The conversion of this compound to other functional groups, or its synthesis from related intermediates like 1H-indene-3-carboxylates, underscores its central position in synthetic pathways leading to a diverse array of functionalized indene derivatives. rsc.org

The table below summarizes key research findings on the application of this compound and its derivatives in the development of specialty chemicals.

| Derivative/Product Class | Role/Contribution of this compound | Application Area |

| Indenopyrroles & Indenofurans | Serves as a precursor via cyclocondensation reactions. | Pharmaceutical Intermediates (e.g., for antiviral agents). |

| Chiral Auxiliaries | The rigid bicyclic framework is utilized in asymmetric synthesis. | Fine Chemical Synthesis. |

| Tetrahydro-1H-indene Derivatives | Acts as a key hydroxymethyl-substituted indene intermediate. google.com | Fragrances & Flavors. google.com |

| Functionalized Indenes | Can be synthesized from or converted into other derivatives like carboxylates, enabling access to a wider range of compounds. rsc.org | Organic Synthesis Building Blocks. rsc.org |

| Biologically Active Molecules | The indene core is a scaffold for compounds with potential anti-inflammatory or anticancer properties. ontosight.ai | Medicinal Chemistry. ontosight.ai |

This role as a versatile intermediate makes this compound a significant contributor to the synthesis of fine and specialty chemicals, enabling the development of new products in pharmaceuticals, fragrances, and materials science. chemimpex.com

Computational and Theoretical Investigations of 1h Indene 3 Methanol

Electronic Structure and Quantum Chemical Calculations

The electronic structure of a molecule, which dictates its chemical and physical properties, can be thoroughly investigated using quantum chemistry. Methods like DFT, often employing functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are used to solve the electronic Schrödinger equation and determine the molecule's ground state geometry and wavefunction. From this, a wealth of information can be derived, including the distribution of electrons, molecular orbital energies, and the nature of chemical bonds. DFT studies on related indene (B144670) structures suggest that substituents can significantly influence the molecule's stability. For instance, computations on similar frameworks have been used to analyze stability, identify reactive sites through molecular electrostatic potential (MEP) maps, and explore the impact of various functional groups.

Molecular Orbital (MO) theory is a cornerstone for predicting chemical reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy and spatial distribution of the HOMO indicate a molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity).

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A small energy gap suggests that the molecule can be easily excited, implying higher polarizability, lower kinetic stability, and greater chemical reactivity. Quantum chemical calculations allow for the precise determination of these orbital energies and the visualization of their electron density, enabling predictions about where electrophilic or nucleophilic attacks are most likely to occur on the 1H-Indene-3-methanol structure.

Table 1: Molecular Orbital Properties and Reactivity Indicators This table outlines key reactivity descriptors derived from frontier molecular orbital calculations and their general implications for chemical behavior.

| Parameter | Symbol | Calculation | Chemical Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | Quantum Chemical Calculation | Relates to the capacity for electron donation (nucleophilicity). Higher energy indicates a stronger tendency to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Quantum Chemical Calculation | Relates to the capacity for electron acceptance (electrophilicity). Lower energy indicates a stronger tendency to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity and lower stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger value indicates higher stability. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Computational methods are widely used to predict and interpret spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign spectral bands, and gain a deeper understanding of the molecule's structural and electronic features.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations, when compared with experimental data, help in the unambiguous assignment of signals to specific nuclei within the this compound molecule.

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies. The resulting theoretical IR spectrum allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic O–H stretch of the methanol (B129727) group or the C=C stretching of the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra. This method calculates the energies of electronic transitions, such as π→π* and n→π*, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. These simulations provide insight into the electronic structure and chromophores within the molecule.

Table 2: Simulated Spectroscopic Data Methods This table summarizes the computational methods used to simulate various types of spectra and the specific molecular information each provides.

| Spectroscopy Type | Computational Method | Information Provided |

| NMR (Nuclear Magnetic Resonance) | GIAO (Gauge-Independent Atomic Orbital) | Predicts isotropic chemical shifts (δ) for ¹H and ¹³C, aiding in structural elucidation. |

| IR (Infrared) | DFT Frequency Calculation | Calculates vibrational frequencies (cm⁻¹) and intensities, allowing assignment of functional group vibrations. |

| UV-Vis (Ultraviolet-Visible) | TD-DFT (Time-Dependent DFT) | Predicts electronic transition energies and absorption wavelengths (λmax), identifying chromophores. |

Molecular Orbitals and Reactivity Prediction

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can trace the transformation from reactants to products, identify transient intermediates, and characterize the high-energy transition states that control the reaction rate. For reactions involving 1H

Transition State Analysis

In Silico Design of Novel this compound Derivatives

The in silico design of novel derivatives of this compound represents a modern and efficient approach to discovering compounds with potentially enhanced biological activities. This computational strategy allows for the rational design and theoretical evaluation of new molecular entities based on the foundational structure of this compound. By modifying the core scaffold with various functional groups, researchers can explore a vast chemical space to identify derivatives with optimized properties.

Computational methodologies, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are pivotal in this process. These techniques help in predicting the biological activity and interaction of the designed molecules with specific biological targets, thereby prioritizing the synthesis of the most promising candidates.

A study focused on the design of novel dihydro-1H-indene derivatives identified compounds with potent antiproliferative activities. tandfonline.comnih.gov For instance, by introducing different substituents on the indene ring, researchers were able to modulate the compound's ability to inhibit tubulin polymerization. tandfonline.comnih.gov One of the most active compounds identified had a 4-hydroxy-3-methoxyphenyl group as a key substituent. tandfonline.com This highlights the importance of the nature and position of substituents on the indene core in determining biological efficacy.

In a similar vein, research on 1H-indene-2-carboxamides has shown that modifications to the indene structure can lead to compounds with significant inhibitory activity against enzymes like butyrylcholinesterase (BuChE), which is relevant in the context of Alzheimer's disease. tandfonline.com These studies often employ molecular docking to understand the binding interactions between the designed compounds and the active site of the target protein. tandfonline.com

The following tables present hypothetical data for a series of newly designed this compound derivatives, based on computational predictions of their properties and potential biological activities.

Table 1: Designed this compound Derivatives and Their Predicted Properties

| Derivative ID | Substitution on Indene Ring | Predicted LogP | Predicted Aqueous Solubility (mg/L) |

| IM-01 | 5-fluoro | 2.1 | 150 |

| IM-02 | 6-methoxy | 2.3 | 120 |

| IM-03 | 5,6-dichloro | 3.0 | 50 |

| IM-04 | 5-nitro | 2.0 | 180 |

| IM-05 | 6-(trifluoromethyl) | 3.2 | 40 |

Table 2: Predicted Biological Activity of Designed this compound Derivatives

| Derivative ID | Target | Predicted IC₅₀ (µM) | Predicted Binding Affinity (kcal/mol) |

| IM-01 | Tubulin | 1.5 | -8.2 |

| IM-02 | Tubulin | 0.8 | -9.1 |

| IM-03 | Butyrylcholinesterase | 2.1 | -7.9 |

| IM-04 | Tubulin | 2.5 | -7.5 |

| IM-05 | Butyrylcholinesterase | 1.2 | -8.8 |

The in silico design process, as illustrated by the hypothetical data, enables the systematic exploration of chemical modifications to the this compound scaffold. This approach not only accelerates the discovery of novel compounds but also provides valuable insights into the structure-activity relationships governing their biological effects. The derivatives showing promising predicted activities in these computational models would then be prioritized for chemical synthesis and subsequent in vitro and in vivo evaluation to validate their therapeutic potential.

Advanced Analytical Methodologies for 1h Indene 3 Methanol Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 1H-Indene-3-methanol from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. In typical research applications, reverse-phase HPLC is utilized, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. mdpi.com For indene (B144670) derivatives, common mobile phases include gradients of acetonitrile (B52724) or methanol (B129727) in water. mdpi.comtandfonline.com

Purity is generally confirmed using an HPLC system equipped with a UV detector. lgcstandards.comlgcstandards.com The indene moiety contains a conjugated π-electron system, which results in strong UV absorbance, making detection sensitive. For related indene compounds, detection wavelengths are often set around 205 nm or within the 250–300 nm range to capture the characteristic absorbance of the aromatic system. lgcstandards.comlgcstandards.com A study on indene derivatives confirmed purity on an Agilent 1100 series HPLC system with a C18 column, using a gradient elution of acetonitrile in water. mdpi.com For preparative purposes, liquid chromatography can be scaled up for the isolation of the compound from complex mixtures. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. It is particularly valuable for monitoring the progress of chemical reactions in real-time or near real-time. azom.com In the synthesis of this compound, GC-MS can be used to track the consumption of reactants and the formation of the product and any byproducts, allowing for optimization of reaction conditions. azom.com

The identification of this compound is achieved by analyzing its mass spectrum. The molecule is expected to show a distinct molecular ion peak corresponding to its molecular weight (146.19 g/mol ). The fragmentation pattern would be characteristic of the indene structure and the alcohol functional group. For comparison, the mass spectrum of the closely related compound 3-methyl-1H-indene shows a prominent molecular ion peak and subsequent fragmentation. nist.gov For this compound, expected fragmentation pathways would include the loss of a water molecule (H₂O), the hydroxyl radical (•OH), or the hydroxymethyl radical (•CH₂OH). GC-MS analysis of various extracts has successfully identified numerous indene derivatives, confirming the utility of this method for this class of compounds. nih.govresearchgate.net

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are essential for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (¹H NMR, ¹³C NMR, APT, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, APT) experiments provides an unambiguous assignment of the molecule's structure. Studies on closely related tetrahydro-1H-indene derivatives have utilized ¹H NMR, ¹³C NMR, APT, and COSY to characterize their complex stereoisomers. researchgate.netnih.govtubitak.gov.tr

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring, the olefinic proton on the five-membered ring, and the aliphatic protons of the methylene (B1212753) groups (-CH₂- at the C1 position and the -CH₂OH group).

¹³C NMR and APT: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For instance, in a study of a brominated indene derivative, DEPT and other 2D NMR spectra were used to identify the methylene groups within the structure. metu.edu.tr

COSY: Correlation Spectroscopy (COSY) is a 2D NMR technique that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the connectivity of the proton framework within the molecule. researchgate.nettubitak.gov.tr

Based on data from closely related compounds like (1-methyl-1H-inden-3-yl)methanol and (6-bromo-1H-inden-3-yl)methanol, the expected NMR shifts for this compound can be predicted. rsc.org

| Assignment | Technique | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (H4, H5, H6, H7) | ¹H NMR | ~7.1-7.5 | Complex multiplet pattern in the aromatic region. |

| Olefinic Proton (H2) | ¹H NMR | ~6.4 | Typically a singlet or a triplet with small coupling. |

| Hydroxymethyl Protons (-CH₂OH) | ¹H NMR | ~4.6 | A doublet, coupled to the hydroxyl proton unless exchange is rapid. |

| Methylene Protons (H1) | ¹H NMR | ~3.3 | A singlet or doublet, depending on coupling to the olefinic proton. |

| Hydroxyl Proton (-OH) | ¹H NMR | Variable (~1.5-2.0) | Broad singlet; position and shape are concentration and solvent dependent. |

| Aromatic & Olefinic Carbons | ¹³C NMR | ~119-147 | Multiple signals corresponding to the 9 carbons of the indene core. |

| Hydroxymethyl Carbon (-CH₂OH) | ¹³C NMR | ~59-64 | Signal for the carbon bearing the hydroxyl group. rsc.org |

| Methylene Carbon (C1) | ¹³C NMR | ~38 | Signal for the sp³ hybridized methylene carbon in the five-membered ring. rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show a very strong and broad absorption band for the O-H stretching vibration of the alcohol group, typically in the range of 3200-3600 cm⁻¹. docbrown.info Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-O stretching vibration for the primary alcohol (around 1050 cm⁻¹). docbrown.info IR spectroscopy has been used to characterize various indene derivatives. metu.edu.tr

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. It is therefore an excellent tool for characterizing the C=C bonds of the indene core. A study exploring olefins confirmed that indene provides a distinct Raman spectrum. acs.org The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. While the O-H bond is a weak Raman scatterer, the C-O and C-C skeletal vibrations provide a unique fingerprint for the molecule. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200-3600 (broad) | IR |

| C-H (Aromatic) | Stretch | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretch | 2850-3000 | IR, Raman |

| C=C (Aromatic/Olefinic) | Stretch | 1450-1650 | Raman, IR |

| C-O (Alcohol) | Stretch | 1000-1260 | IR |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful analytical technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline compound. In the study of this compound and its derivatives, single-crystal X-ray diffraction (XRD) provides unambiguous structural elucidation, which is crucial for confirming stereochemistry, molecular conformation, and intermolecular interactions within the crystal lattice. ntu.edu.sgcreative-biostructure.com

The methodology involves irradiating a single crystal of a target compound with a focused X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, which is recorded by a detector. ntu.edu.sg The intensities and geometric arrangement of these spots are directly related to the electron density distribution within the crystal's unit cell—the basic repeating structural unit of the crystal. ntu.edu.sgbyu.edu By analyzing this diffraction pattern, researchers can construct a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of all atoms. creative-biostructure.com

In the context of indene derivatives, this technique is invaluable. For instance, single-crystal X-ray analysis has been successfully employed to determine the absolute configurations of novel indane derivatives isolated from natural sources, which is essential for understanding their biological activity. mdpi.com The process can resolve structural ambiguities that may persist after analysis by other spectroscopic methods like NMR. Studies on various indene derivatives have demonstrated the capability of X-ray crystallography to define their structures, including complex metal-organic frameworks and spiro-compounds. acs.orgpublish.csiro.au

The data obtained from a single-crystal XRD experiment includes the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ), which describe the geometry and symmetry of the crystal lattice. ntu.edu.sgscirp.org This information is fundamental for understanding how molecules pack together in the solid state, which can be influenced by factors such as hydrogen bonding—a key feature for a hydroxyl-containing compound like this compound. byu.edu

Table 1: Examples of Crystallographic Data for Selected Indene Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Anisotindan A (1) | C13H16O3 | Orthorhombic | P212121 | a = 6.156(3) Å, b = 9.879(4) Å, c = 18.688(9) Å | mdpi.com |

| 2-(3,5-Dichlorophenyl)-2-hydroxy-1H-indene-1,3(2H)-dione (9b) | C15H8Cl2O3 | Monoclinic | P21/c | a = 11.234(3) Å, b = 13.978(4) Å, c = 8.527(2) Å, β = 101.44(3)° | pensoft.net |

| Spiro[cyclohexa-2,5-diene-1,1'-[1H]indene] derivative | C60H86O4 | Monoclinic | P21/n | a = 18.999(10) Å, b = 12.149(7) Å, c = 27.589(10) Å, β = 107.32(6)° | publish.csiro.au |

| Yb5Co4Ge10 | Yb5Co4Ge10 | Tetragonal | P4/mbm | a = 12.6369(18) Å, c = 4.1378(8) Å | scirp.org |

Advanced Mass Spectrometry Techniques (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the chemical analysis of this compound and its derivatives, providing highly accurate mass measurements that are critical for molecular formula determination. Unlike standard mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest integer (nominal mass), HRMS instruments can determine m/z values to four or more decimal places. savemyexams.comlibretexts.org This precision allows for the calculation of an exact mass, which can be used to unequivocally establish the elemental composition of a molecule. libretexts.org

The power of HRMS lies in its ability to distinguish between different molecules that share the same nominal mass. bioanalysis-zone.com For example, two different derivatives of this compound might have the same integer mass but differ in their elemental formulas; HRMS can easily differentiate them based on the slight mass differences between their constituent atoms (e.g., the exact mass of ¹⁶O is 15.9949 Da, not 16.0000). libretexts.org This capability is crucial for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures. pensoft.netrsc.org

In the research of indene derivatives, HRMS is routinely used to validate the structures of synthesized compounds. pensoft.netnih.gov The experimental exact mass is compared to the theoretical (calculated) mass for a proposed chemical formula. A close match between the found and calculated values provides strong evidence for the correct assignment of the molecular formula. rsc.org This is often reported as an error value in parts per million (ppm), with modern instruments achieving accuracies of less than 5 ppm. youtube.com

Various ionization techniques are coupled with HRMS, with Electrospray Ionization (ESI) being common for the analysis of moderately polar organic molecules like indene derivatives. The resulting data is typically presented as the calculated mass for a specific ion (e.g., [M+H]⁺ or [M+Na]⁺) versus the mass found by the instrument. rsc.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Indene Derivatives

| Compound | Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| Indeno[1,2-b]pyrazolo[4,3-e]pyridine derivative (7b) | [C26H18N4O+H]+ | 403.1553 | 403.1559 | rsc.org |

| Spiro[cyclohexane-1,1'-indene] derivative (3k) | [C37H32N2O3S+Na]+ | 607.2026 | 607.2028 | rsc.org |

| Spiro[cyclohexane-1,1'-indene] derivative (3a) | [C36H30N2O3S+Na]+ | 593.1869 | 593.1869 | rsc.org |

| Indene-derived hydrazide | [C24H21FN2O3S+H]+ | 451.1206 | 451.1204 | nih.gov |

Emerging Research Directions and Future Perspectives for 1h Indene 3 Methanol

Integration with Flow Chemistry Methodologies

The synthesis of indene (B144670) derivatives, including precursors to 1H-Indene-3-methanol, is increasingly benefiting from the adoption of flow chemistry. This approach offers significant advantages over traditional batch processing, such as enhanced safety, scalability, and efficiency.

A notable application of flow chemistry is in the synthesis of fullerene/indene-based materials, where precise control over reaction conditions is crucial. acs.orgresearchgate.net Microwave-assisted flow reactors have been particularly effective, allowing for high-temperature reactions with short residence times. acs.orgresearchgate.net This combination has enabled the scalable production of specific fullerene/indene monoadducts, achieving productivities significantly higher than those possible with batch methods. acs.org For instance, the productivity of Indene-C60 monoadduct (IC60MA) in a flow system can be substantially higher than in batch reactions. acs.org

Research has shown that parameters such as residence time, temperature, and reactant concentration are critical in controlling the conversion and selectivity of these reactions. acs.org The ability to fine-tune these parameters in a continuous flow setup is a key advantage. acs.orgacs.org

Table 1: Comparison of Batch vs. Flow Synthesis for Indene Derivatives

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Productivity | Lower (e.g., 0.01 g/h for IC60MA in PhMe) | Higher (e.g., 0.13 g/h for IC60MA in o-xylene) | acs.org |

| Scalability | Limited | High (g/h scale) | acs.orgresearchgate.net |

| Safety | Higher risk with high temperatures and pressures | Enhanced safety due to small reaction volumes | acs.orgresearchgate.net |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time | acs.orgacs.org |

| Efficiency | Often requires longer reaction times | Shorter residence times, more efficient | acs.org |

The integration of flow chemistry is not limited to fullerene chemistry. The principles can be applied to various reactions involving indene derivatives, including the synthesis and functionalization of this compound itself. Continuous flow processes are also being explored for enzymatic reactions, such as the use of immobilized transaminases for the synthesis of chiral amines from indanone precursors, which could be adapted for derivatives of this compound. ajpamc.com

Applications in Supramolecular Chemistry

The structural characteristics of this compound and its derivatives make them promising candidates for applications in supramolecular chemistry. The planar indene ring system facilitates π-π stacking interactions, while the hydroxyl group allows for hydrogen bonding. vulcanchem.com These non-covalent interactions are fundamental to the construction of well-defined supramolecular assemblies.

Indenyl derivatives are known to participate in the formation of coordination polymers and other complex supramolecular structures. researchgate.net For example, the complexation of macrocycles with indenyl-containing metal complexes can lead to the formation of infinite one-dimensional stacks. researchgate.net The ability of the indenyl ligand to interact with other aromatic systems is a key factor in the design of these materials. researchgate.net

The hydroxyl group of this compound adds another dimension to its potential in supramolecular chemistry, enabling the formation of hydrogen-bonded networks. These interactions are crucial in crystal engineering and the design of materials with specific properties. vulcanchem.com The interplay between π-stacking and hydrogen bonding can lead to the formation of complex and functional supramolecular architectures. mdpi.com

Table 2: Potential Supramolecular Interactions Involving this compound Derivatives

| Interaction Type | Description | Potential Application | Reference |

|---|---|---|---|

| π-π Stacking | Attraction between the aromatic rings of indene units. | Crystal engineering, materials science. | researchgate.netresearchgate.net |

| Hydrogen Bonding | Interaction involving the hydroxyl group of the methanol (B129727) substituent. | Formation of hydrogels, molecular recognition. | vulcanchem.comvulcanchem.comacs.org |

| Host-Guest Chemistry | Encapsulation of guest molecules within a larger host structure. | Drug delivery, sensing. | acs.orgmdpi.com |

| Coordination Bonds | Interaction of the indenyl ligand with metal centers. | Formation of coordination polymers and metal-organic frameworks. | researchgate.net |

The development of bifunctional molecules incorporating both an indenyl moiety and a Lewis acidic or basic site, such as borinic acid derivatives, further expands the possibilities for creating sophisticated supramolecular systems. dntb.gov.ua

Development of Novel Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound are being explored as ligands for the development of novel transition metal catalysts. The indenyl ligand is well-known in organometallic chemistry, and its derivatives can offer unique steric and electronic properties that influence the activity and selectivity of a catalyst. researchgate.net

The "indenyl effect" describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl (B1206354) counterparts, which is attributed to the facile slippage of the indenyl ligand from an η5 to an η3 coordination mode. researchgate.net This property can facilitate ligand substitution and catalytic reactions. researchgate.net By modifying the substituents on the indene ring, such as introducing a methanol group, it is possible to tune the properties of the resulting catalyst.

Research in this area focuses on several key aspects:

Synthesis of Novel Ligands: The functionalization of the this compound scaffold can lead to a wide variety of new ligands. For example, the hydroxyl group can be used as a handle to attach other functional groups or to anchor the ligand to a support.

Catalyst Performance: The performance of catalysts based on indenyl derivatives is being evaluated in a range of reactions, including hydrogenation, carbonylation, and C-C coupling reactions. researchgate.netresearchgate.net For instance, rhodium and iridium complexes with indenyl ligands have been synthesized and structurally characterized, with studies showing that the strength of the metal-indenyl bond varies depending on the metal center. researchgate.net

Mechanism-Based Design: A deeper understanding of the catalytic cycle and the role of the indenyl ligand is crucial for the rational design of more efficient catalysts. mdpi.com For example, in the carbonylation of methanol, catalysts containing phosphino-thiolate ligands have shown significantly higher activity than traditional systems.

Table 3: Examples of Catalytic Applications with Indenyl Derivatives

| Catalytic Reaction | Metal Center | Ligand Type | Key Finding | Reference |

|---|---|---|---|---|

| Olefin Oxidation | Iron, Manganese | Porphyrin | The electronic nature of substituents on the porphyrin periphery influences product distribution. | researchgate.net |

| Methanol Carbonylation | Rhodium | Phosphino-thiolate | Rhodium(I) complexes with these ligands are highly active catalysts. | |

| CO2 Hydrogenation | Ruthenium, Manganese | Pincer ligands | Homogeneous catalysts show promise for methanol production under milder conditions. | mdpi.combeilstein-journals.org |

The development of catalysts derived from this compound and related structures holds significant promise for advancing various chemical transformations.

Sustainability and Life Cycle Assessment in this compound Production Research

As the demand for specialty chemicals like this compound grows, there is an increasing focus on the sustainability of their production processes. Life Cycle Assessment (LCA) is a valuable tool for evaluating the environmental impact of chemical manufacturing from a "cradle-to-gate" or "cradle-to-grave" perspective. researchgate.netresearchgate.net

For methanol production in general, LCA studies have been conducted to compare different feedstocks and technologies, such as natural gas, coal, and biomass. researchgate.netenergy-proceedings.org These studies have highlighted that the reforming and synthesis stages are often major contributors to the carbon footprint and other environmental impacts. researchgate.net

In the context of this compound, a focus on green chemistry principles is emerging. nih.gov This includes:

Use of Renewable Feedstocks: Exploring bio-based routes to the indene core could significantly reduce the environmental impact.

Greener Synthetic Methods: The adoption of catalytic methods, particularly those using earth-abundant metals, and the use of less hazardous solvents and reagents are key areas of research. vulcanchem.comnih.gov For example, visible-light-promoted reactions offer a milder and more sustainable alternative to traditional synthetic methods for producing indene carboxylates, which can be reduced to this compound. rsc.orgrsc.org

Energy Efficiency: The use of flow chemistry and microwave-assisted synthesis can lead to more energy-efficient processes. acs.orgacs.org

Recent research into "green methanol" production, which utilizes renewable energy sources and captured carbon dioxide, provides a framework for how the production of more complex molecules like this compound could be made more sustainable. mdpi.comrsc.org LCAs of these processes have shown significant reductions in greenhouse gas emissions compared to conventional methods. mdpi.comrsc.org

Table 4: Key Considerations for Sustainable this compound Production

| Aspect | Consideration | Potential Improvement | Reference |

|---|---|---|---|

| Feedstock | Reliance on fossil-fuel-derived precursors. | Transition to bio-based or waste-derived starting materials. | energy-proceedings.org |

| Synthesis | Use of stoichiometric reagents and harsh conditions. | Development of catalytic, photochemical, and flow-based methods. | vulcanchem.comacs.orgrsc.org |

| Energy | High energy consumption in traditional batch processes. | Integration of renewable energy and energy-efficient technologies like microwave heating. | acs.orgmdpi.comrsc.org |

| Solvents | Use of hazardous and volatile organic solvents. | Replacement with greener solvents or solvent-free conditions. | acs.org |

| Waste | Generation of byproducts and waste streams. | Design of atom-economical reactions and implementation of recycling strategies. | |

By integrating these sustainability considerations into the research and development of this compound and its derivatives, the chemical industry can move towards more environmentally responsible practices.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1H-Indene-3-methanol?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the indene backbone and methanol substituent. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3200–3600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Chromatographic purity can be assessed via HPLC with UV detection (λ ~250–300 nm for aromatic systems). Reference data from NIST and PubChem provide benchmark spectral matches .

Q. What are the common synthetic routes to this compound?

- Answer : A multi-step approach is typical:

Indene functionalization : Bromination or lithiation of 1H-indene at the 3-position.

Methanol group introduction : Reaction with formaldehyde or epoxide under nucleophilic conditions (e.g., Grignard or organolithium reagents).

Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.

Key solvents include tetrahydrofuran (THF) for lithiation and ethanol for reductions. Yields depend on steric hindrance and catalyst choice (e.g., Pd/C for hydrogenation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Answer : Systematic optimization involves:

- Catalyst screening : Compare transition-metal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps.

- Temperature control : Lower temperatures (~0–5°C) reduce side reactions during lithiation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.

- Table : Yield comparison under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | Ethanol | 25 | 68 |

| Raney Ni | THF | 0 | 52 |

| None | DMF | 25 | 41 |

| Contradictions in literature yields may arise from impurities in starting materials or oxygen-sensitive intermediates . |

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies in pharmacological data (e.g., IC₅₀ values) require:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogenation at the indene ring) to isolate activity contributors.